2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzotriazole, a dioxol, and a pyrimidine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Heterocyclic Compounds for Biological Applications: Research on the synthesis of novel heterocyclic compounds, including pyrazolopyrimidines derivatives, has shown these compounds to have potential anticancer and anti-inflammatory properties. Compounds derived from similar complex structures are synthesized for their potential biological activities, including cyclooxygenase inhibition, which suggests their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Insecticidal Applications
- Insecticidal Assessment of Heterocycles: Heterocyclic compounds, including those with thiadiazole moieties, have been assessed for their insecticidal properties against various pests, indicating the potential of such compounds in agricultural applications (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Screening: Compounds incorporating heterocyclic frameworks are synthesized and evaluated for their antimicrobial and antifungal activities. Research shows that certain synthesized compounds exhibit significant activity against bacterial and fungal strains, suggesting their application in addressing antimicrobial resistance (Pandya et al., 2019).
Structural and Chemical Properties
- Crystal Structure Analysis: Studies focusing on the crystal structure analysis of related compounds help in understanding their chemical behavior, molecular geometry, and potential for forming specific interactions. This fundamental research is crucial for designing compounds with desired biological or physical properties (Subasri et al., 2017).
Metabolic Stability Enhancements
- Improving Metabolic Stability: Research into the metabolic stability of heterocyclic compounds, including those with PI3Kα and mTOR inhibitory activities, focuses on modifying structural elements to prevent metabolic deacetylation, thereby enhancing the compound's stability and potential therapeutic efficacy (Stec et al., 2011).
Future Directions
Mechanism of Action
Target of Action
It is part of a series of donor–π–acceptor–π–donor compounds based on a 2h-benzo[d][1,2,3]triazole core . These compounds have been tested in organic field-effect transistors (OFETs), suggesting that they interact with semiconductor materials .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments . The planarity of the structure plays a critical role in this interaction . The compound behaves as a p-type semiconductor in a top-contact/bottom-gate thin film transistor architecture .
Biochemical Pathways
The compound’s role as a p-type semiconductor suggests it may influence electron transport pathways in semiconductor materials .
Pharmacokinetics
The compound’s solubility in methanol suggests it may have good bioavailability.
Result of Action
The compound’s action as a p-type semiconductor suggests it may influence the electrical properties of materials it interacts with . This could have implications for the design and performance of electronic devices.
Action Environment
Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can influence the self-assembly and the final morphologies of the aggregates . These factors, along with environmental conditions such as temperature and humidity, could influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(benzotriazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c27-19(9-26-15-4-2-1-3-14(15)24-25-26)23-18-8-20(22-11-21-18)28-10-13-5-6-16-17(7-13)30-12-29-16/h1-8,11H,9-10,12H2,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRAXUMSHKMJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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